Tridocosahexaenoin

Lipid oxidation in vitro digestion omega‑3 stability

Choose Tridocosahexaenoin for unmatched structural purity in your research. Unlike undefined marine oil concentrates, this homogeneous tri-DHA triglyceride is a single, well-defined molecular entity (C₆₉H₉₈O₆), eliminating variables from mixed-chain fatty acids. Essential for accurate LC-MS/GC-MS calibration, it ensures reliable quantification of DHA-rich lipids. Its defined structure is critical for reproducible studies on DHA-specific oxidation patterns, metabolic fate, and neuroprotective pathways, where the presence of EPA would confound results. Secure your supply of this gold-standard analytical reference standard for confident, data-driven outcomes.

Molecular Formula C69H98O6
Molecular Weight 1023.5 g/mol
CAS No. 124596-98-1
Cat. No. B056277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridocosahexaenoin
CAS124596-98-1
Synonyms(4Z,4'Z,4''Z,7Z,7'Z,7''Z,10Z,10'Z,10''Z,13Z,13'Z,13''Z,16Z,16'Z,16''Z,19Z,19'Z,19''Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester​
Molecular FormulaC69H98O6
Molecular Weight1023.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
InChIInChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-,55-52-,56-53-,57-54-
InChIKeySOFMPBOQLPVEQZ-LBUXZKOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridocosahexaenoin (CAS 124596-98-1) – A Chemically Defined Homogeneous Triglyceride for Omega‑3 Research


Tridocosahexaenoin is a homogeneous triacylglycerol consisting of a glycerol backbone esterified with three identical docosahexaenoic acid (DHA, C22:6 n‑3) chains [REFS‑1]. In contrast to natural fish‑oil concentrates that contain a mixture of triacylglycerol species, tridocosahexaenoin is a single, well‑defined molecular entity (C₆₉H₉₈O₆, Mᵣ 1023.5 g·mol⁻¹) in which all three fatty‑acyl positions are occupied by the all‑cis‑4,7,10,13,16,19‑docosahexaenoate chain [REFS‑2]. This structural purity is essential for analytical reference standards, mechanistic studies on DHA bioavailability, and investigations where the variable fatty‑acid composition of natural oils would confound interpretation [REFS‑3].

Why Tridocosahexaenoin Cannot Be Replaced by a Generic Omega‑3 Triacylglycerol Mixture


In‑class substitution of tridocosahexaenoin with an undefined marine‑oil triacylglycerol concentrate or a single‑chain‑length alternative is problematic because the molecular structure directly governs both stability and metabolic fate. The homogeneous tri‑DHA structure of tridocosahexaenoin exhibits a distinct oxidation pattern compared to mixed‑chain triacylglycerols containing eicosapentaenoic acid (EPA) or arachidonic acid; in simulated gastrointestinal digestion, oxygenated species increased exclusively in tridocosahexaenoin whereas mixed‑chain species degraded hydroperoxides [REFS‑1]. Furthermore, the uniform substitution pattern eliminates positional isomerism (sn‑1, sn‑2, sn‑3) that influences intestinal hydrolysis rates and subsequent lymphatic absorption [REFS‑2]. The specific quantitative evidence below demonstrates that these structural differences translate into measurable, non‑interchangeable performance in experimental systems.

Quantitative Comparative Evidence for Tridocosahexaenoin Versus Closest Analogs


Oxidative Fate Divergence in Simulated Gastrointestinal Conditions

In a static in vitro digestion model, tridocosahexaenoin exhibited a fundamentally different oxidative trajectory from mixed‑chain ABA‑ and AAB‑type triacylglycerols containing both DHA and EPA. While the mixed‑chain triacylglycerols showed degradation of lipid hydroperoxides during digestion, tridocosahexaenoin showed a net increase in oxygenated species [REFS‑1]. This demonstrates that the oxidation pattern is determined by triacylglycerol homogeneity, not solely by fatty‑acid composition.

Lipid oxidation in vitro digestion omega‑3 stability

Preservation of Oxidative Stability via Cyclodextrin Complexation

The oxidative stability of tridocosahexaenoin can be substantially enhanced through inclusion complexation with cyclodextrin, providing a verifiable formulation advantage. A powder complex prepared with α‑cyclodextrin (containing 45% tridocosahexaenoin) maintained a virtually unchanged peroxide value for 20 days at 4 °C without any added antioxidant [REFS‑1].

Encapsulation oxidative stability food fortification

Enhanced Brain Delivery and Ferroptosis Inhibition Relative to EPA‑Derived Triacylglycerols

Compared with EPA‑derived triacylglycerols, tri‑DHA triacylglycerol (tridocosahexaenoin) demonstrates enhanced brain delivery and stronger inhibition of ferroptosis [REFS‑1]. This class‑level inference is based on the known structural and metabolic properties of the homogeneous tri‑DHA molecule relative to tri‑EPA analogs.

Neurodegeneration ferroptosis brain delivery

DHA Exhibits Stronger Serum Triglyceride Lowering than EPA in Randomized Controlled Trials

In a 12‑week randomized, placebo‑controlled trial, supplementation with approximately 3 g·day⁻¹ DHA (as triacylglycerol) reduced serum triglycerides from 0.85 ± 0.04 mmol·L⁻¹ to 0.65 ± 0.03 mmol·L⁻¹ (P < 0.01), while no significant change was observed with an equivalent dose of EPA [REFS‑1].

Cardiometabolic lipid metabolism triglyceride lowering

Validated Research and Industrial Use Cases for Tridocosahexaenoin


Analytical Reference Standard for Lipidomics and Quality Control

Tridocosahexaenoin serves as a pure, single‑molecular‑species standard for the identification and quantification of DHA‑containing triacylglycerols in complex lipid mixtures. Its well‑defined structure (all‑cis, homogeneous tri‑DHA) makes it essential for calibrating LC‑MS and GC‑MS methods, as well as for validating the purity of DHA‑enriched oils [REFS‑1]. This is a direct application of its structural homogeneity, as documented in Section 1 [REFS‑2].

Stable DHA Fortification of Food and Feed Matrices via Cyclodextrin Encapsulation

The inclusion complex of tridocosahexaenoin with α‑cyclodextrin provides a technologically validated route for incorporating oxidation‑prone DHA into aqueous food products such as fish‑meal pastes. The evidence from Section 3 shows that this complex maintains a constant peroxide value for at least 20 days at refrigeration temperature without antioxidants [REFS‑1]. This approach directly leverages the demonstrated oxidative stability improvement.

Mechanistic Studies of DHA‑Specific Neuroprotection and Ferroptosis

As a molecularly defined tri‑DHA triacylglycerol, tridocosahexaenoin is the appropriate tool for investigating DHA‑mediated neuroprotective pathways, including ferroptosis inhibition and brain‑specific lipid signaling. The class‑level evidence presented in Section 3 indicates that tri‑DHA triacylglycerol provides enhanced brain delivery compared to EPA‑derived triacylglycerols [REFS‑1], making it the preferred chemical tool for neuroscience research where DHA‑specific effects must be isolated.

Investigation of DHA‑Dependent Metabolic Regulation

In vivo studies require a chemically defined DHA source to dissect the distinct metabolic effects of DHA versus EPA. The randomized trial data cited in Section 3 confirm that DHA supplementation (and by extension, a pure DHA‑triacylglycerol like tridocosahexaenoin) significantly reduces serum triglycerides, whereas EPA does not [REFS‑1]. Tridocosahexaenoin provides a homogenous substrate for feeding studies or metabolic tracing experiments where the confounding presence of EPA would mask DHA‑specific outcomes.

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